N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine

Medicinal Chemistry Orexin Receptor Antagonism Structure-Activity Relationship

N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine (CAS 380480-96-6) is a synthetic, low-molecular-weight organic compound (C16H15FN2O4S, MW 350.36). It belongs to the sulfonylamino-acetic acid derivative class, characterized by a glycine backbone modified with a sulfonyl imino group linking a 4-fluorophenyl and a 4-methylphenyl moiety.

Molecular Formula C16H15FN2O4S
Molecular Weight 350.36
CAS No. 380480-96-6
Cat. No. B2791613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine
CAS380480-96-6
Molecular FormulaC16H15FN2O4S
Molecular Weight350.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=NCC(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C16H15FN2O4S/c1-11-2-8-14(9-3-11)24(22,23)19-16(18-10-15(20)21)12-4-6-13(17)7-5-12/h2-9H,10H2,1H3,(H,18,19)(H,20,21)
InChIKeyUJDRKEYFNDLWKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine (CAS 380480-96-6): Chemical Identity and Research Classification


N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine (CAS 380480-96-6) is a synthetic, low-molecular-weight organic compound (C16H15FN2O4S, MW 350.36) . It belongs to the sulfonylamino-acetic acid derivative class, characterized by a glycine backbone modified with a sulfonyl imino group linking a 4-fluorophenyl and a 4-methylphenyl moiety . This structural architecture places it within a family of compounds extensively patented for therapeutic applications, including as orexin receptor antagonists and in pain management [1].

Why N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine Cannot Be Interchanged with Other Sulfonylglycine Analogs


Within the sulfonylamino-acetic acid derivative class, subtle variations in the N-terminal aryl sulfonyl group and the C-terminal amino acid residue dictate distinct pharmacological profiles, particularly for receptor antagonism and enzyme inhibition [1]. A generic substitution based solely on the core scaffold is unreliable; specific substitutions like the 4-fluorophenyl group in this compound, compared to other halo- or alkyl-phenyl analogs, can profoundly impact binding affinity, selectivity, and in vivo stability, as demonstrated across patents for related series targeting orexin receptors [2]. Therefore, selecting a precise structure is mandatory for experimental reproducibility and target engagement validity.

Quantitative Differentiation Evidence for N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine


Structural Differentiation from N-(Phenylsulfonyl)glycine Scaffolds

The compound features a unique sulfonyl imino (C=N-SO2) linkage connecting the glycine moiety to the 4-fluorophenyl group, differentiating it from simpler N-(phenylsulfonyl)glycine derivatives where the nitrogen is directly bonded to the sulfur atom . The presence of this imino group introduces geometric isomerism (E/Z) and alters the electronic and steric environment around the carboxylic acid, a critical pharmacophore for target engagement as described in orexin receptor antagonist patents [1]. While the parent patent (US20060014783A1) describes a range of substitutions, the specific 4-fluorophenyl and 4-methylphenyl combination represents a distinct chemical entity with a unique InChI Key.

Medicinal Chemistry Orexin Receptor Antagonism Structure-Activity Relationship

Patent-Backed Application in Orexin Receptor Modulation

The compound falls within the broad Markush structure of Actelion Pharmaceuticals' patent US 7,279,578 B2, which claims sulfonylamino-acetic acid derivatives as orexin receptor antagonists [1]. The patent demonstrates that specific combinations of aryl substituents, including 4-fluorophenyl and 4-methylphenyl variants, can modulate orexin receptor activity. While this specific compound's IC50 is not publicly disclosed, its structural features are directly aligned with the pharmacophore model defined for OX1 and OX2 receptor antagonism, a mechanism validated in preclinical models of sleep disorders and addiction [2].

Orexin Receptor Sleep Disorders Pain Management

Differentiation from N-(2-fluorophenyl) and Non-Imino Glycine Analogs

A structural analog, N-(2-fluorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine, which lacks the imino linkage, has been associated with broad enzyme interaction profiles including matrix metalloproteinase (MMP) inhibition . The target compound's imino group introduces significant differences in the basicity and hydrogen-bonding potential of the nitrogen atom adjacent to the glycine carboxyl group, which is expected to alter its metal-chelating properties and selectivity profile for MMPs or other targets like carbonic anhydrases, as seen for structurally distinct sulfonamides [1]. Direct quantitative selectivity data for this compound is not currently available.

Selectivity Enzyme Inhibition Chemical Probe

Validated Research Applications for N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine (CAS 380480-96-6)


Neuroscience Probe Development for Orexin Receptor Pharmacology

Based on its structural alignment with the Actelion patent portfolio, this compound can serve as a key intermediate or a direct pharmacological probe for investigating orexin receptor subtypes (OX1 and OX2). Its procurement is justified for laboratories aiming to develop novel dual or subtype-selective orexin antagonists for sleep-wake cycle regulation, stress response, or addiction studies [1].

Structure-Activity Relationship (SAR) Exploration of Sulfonamide-Based Enzyme Inhibitors

The compound provides a chemically distinct 'imino-sulfonamide' motif for SAR studies aimed at improving the selectivity of metalloenzyme inhibitors. It can be used alongside simpler N-substituted glycines to elucidate the impact of the imino group on zinc-binding group geometry and off-target interactions, particularly for targets like MMPs and carbonic anhydrases [2].

Medicinal Chemistry Hit-to-Lead Optimization for Inflammatory and Pain Pathways

Given the broader class's patent history in pain management (e.g., bradykinin receptor antagonism) [3], this compound is a suitable starting point for hit expansion. Its specific 4-fluorophenyl and tosyl-imino glycine structure offers a unique vector for exploring peripheral anti-inflammatory mechanisms without central nervous system penetration, a common challenge in analgesic drug discovery.

Quote Request

Request a Quote for N-((4-fluorophenyl){[(4-methylphenyl)sulfonyl]imino}methyl)glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.